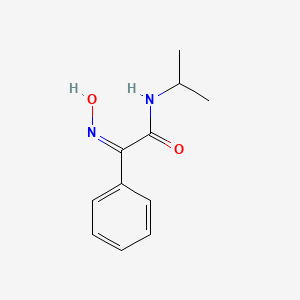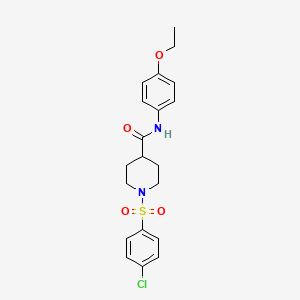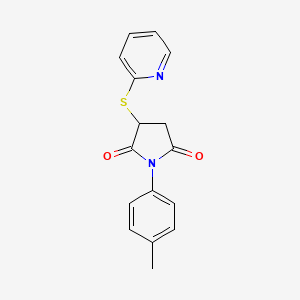
(5Z)-5-(3,4-diethoxybenzylidene)-3-(4-methylphenyl)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-[(3,4-Diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-phenyl-4,5-dihydro-1H-imidazol-5-one is a complex organic compound with a unique structure. It belongs to the class of imidazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of multiple aromatic rings and functional groups, making it a subject of interest for various chemical and pharmaceutical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(3,4-Diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-phenyl-4,5-dihydro-1H-imidazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-diethoxybenzaldehyde with 4-methylbenzylamine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with phenylacetic acid under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(4Z)-4-[(3,4-Diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-phenyl-4,5-dihydro-1H-imidazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, sulfonating agents, various solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
科学的研究の応用
(4Z)-4-[(3,4-Diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-phenyl-4,5-dihydro-1H-imidazol-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4Z)-4-[(3,4-Diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-phenyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
- (4Z)-4-[(3,4-Dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-phenyl-4,5-dihydro-1H-imidazol-5-one
- (4Z)-4-[(3,4-Dihydroxyphenyl)methylidene]-1-(4-methylphenyl)-2-phenyl-4,5-dihydro-1H-imidazol-5-one
- (4Z)-4-[(3,4-Dimethylphenyl)methylidene]-1-(4-methylphenyl)-2-phenyl-4,5-dihydro-1H-imidazol-5-one
Uniqueness
The uniqueness of (4Z)-4-[(3,4-Diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-phenyl-4,5-dihydro-1H-imidazol-5-one lies in its specific functional groups and structural arrangement. The presence of diethoxy groups on the phenyl ring and the specific configuration of the imidazole ring contribute to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C27H26N2O3 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-phenylimidazol-4-one |
InChI |
InChI=1S/C27H26N2O3/c1-4-31-24-16-13-20(18-25(24)32-5-2)17-23-27(30)29(22-14-11-19(3)12-15-22)26(28-23)21-9-7-6-8-10-21/h6-18H,4-5H2,1-3H3/b23-17- |
InChIキー |
JUZXLVSWFMKAKY-QJOMJCCJSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C)OCC |
正規SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-3-(2-fluorobenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11598848.png)
![4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-chlorophenoxy)methyl]benzoic acid](/img/structure/B11598856.png)
![(3Z)-5-bromo-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11598866.png)
![prop-2-en-1-yl 5-(4-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11598877.png)
![N-[4-(dimethylamino)benzyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11598880.png)

![2,6-di-tert-butyl-4-{(E)-[(2E)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]methyl}phenol](/img/structure/B11598890.png)
![2-{1-benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11598894.png)

![3',5'-Diethyl 2'-amino-1-(carbamoylmethyl)-6'-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11598899.png)
![4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B11598917.png)

![(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11598923.png)

